molecular formula C19H15BrClN3OS B2982200 5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361172-14-7

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2982200
CAS No.: 361172-14-7
M. Wt: 448.76
InChI Key: UQZMRPZZINXTCH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and a thieno[3,4-c]pyrazole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thieno[3,4-c]pyrazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3OS/c1-11-4-2-3-5-17(11)24-18(14-9-26-10-16(14)23-24)22-19(25)13-8-12(20)6-7-15(13)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZMRPZZINXTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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